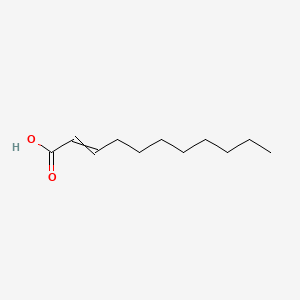

Hendecenoic acid

Description

Properties

IUPAC Name |

undec-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057902 | |

| Record name | 2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4189-02-0 | |

| Record name | 2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4189-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hendecenoic acid can be synthesized through the pyrolysis of ricinoleic acid, which is obtained from castor oil. The process involves heating ricinoleic acid to high temperatures, resulting in the formation of hendecenoic acid and other by-products. The reaction typically occurs at temperatures around 300°C.

Industrial Production Methods: In industrial settings, hendecenoic acid is produced by the distillation of castor oil. The process involves the hydrolysis of castor oil to obtain ricinoleic acid, followed by pyrolysis to produce hendecenoic acid. The product is then purified through distillation to achieve the desired purity levels.

Types of Reactions:

Oxidation: Hendecenoic acid can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form undecanoic acid using reducing agents such as lithium aluminum hydride.

Substitution: Hendecenoic acid can participate in substitution reactions, particularly at the double bond. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: Various oxidized derivatives, including aldehydes and carboxylic acids.

Reduction: Undecanoic acid.

Substitution: Halogenated derivatives such as 10-bromo-undecenoic acid.

Scientific Research Applications

Antifungal Applications

Hendecenoic acid has been widely studied for its antifungal properties, particularly against dermatophytes and other fungal infections. It is commonly used in topical formulations for treating conditions such as athlete's foot and ringworm.

Clinical Efficacy

A systematic review indicated that undecylenic acid demonstrated significant efficacy in treating fungal infections compared to placebo. In clinical trials, a 5% concentration of undecylenic acid yielded a pooled relative risk of failure to cure of 0.28, suggesting a high success rate in eliminating fungal infections .

| Study | Treatment | Relative Risk of Cure |

|---|---|---|

| Trial A | 5% Undecylenic Acid vs Placebo | 0.28 (0.11 to 0.74) |

| Trial B | Clotrimazole vs Placebo | 0.89 (0.72 to 1.10) |

| Trial C | Tolnaftate vs Placebo | 1.83 (1.83 to 10.89) |

Cancer Therapeutics

Recent studies have highlighted the potential of hendecenoic acid in cancer treatment, particularly through its formulation with amino acids to enhance solubility and efficacy.

Case Study: GS-1 Formulation

A novel formulation of undecylenic acid combined with L-arginine, named GS-1, was investigated for its tumoricidal activity. This study found that GS-1 induced concentration-dependent apoptosis in tumor cells via a caspase-dependent mechanism, suggesting its potential as an anticancer agent .

| Parameter | GS-1 Treatment |

|---|---|

| Apoptosis Induction | Caspase-dependent |

| Mitochondrial Membrane Potential | Decreased |

| Lipid Droplet Interaction | Non-protective |

Intestinal Permeation Enhancement

Hendecenoic acid has also been explored as an intestinal permeation enhancer, which can improve the bioavailability of various drugs.

Research Findings

Studies demonstrated that undecylenic acid effectively enhances intestinal permeability without significant cytotoxic effects on epithelial cells . This property makes it a candidate for use in drug formulations aimed at improving absorption.

| Study Aspect | Findings |

|---|---|

| Toxicity Profile | Benign in vitro and in vivo |

| Enhancement Efficacy | High compared to other fatty acids |

Quorum Sensing Inhibition

Recent research has identified hendecenoic acid as a natural inhibitor of quorum sensing (QS), which is crucial for bacterial communication and biofilm formation.

In Vitro Analysis

In vitro studies showed that hendecenoic acid effectively inhibited QS activity, suggesting its potential application in managing bacterial infections and preventing biofilm-related complications .

Mechanism of Action

Hendecenoic acid exerts its antifungal effects by disrupting the cell membrane of fungi. The compound integrates into the lipid bilayer of the fungal cell membrane, altering its permeability and leading to cell lysis. This disruption inhibits the growth and proliferation of fungal cells. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity.

Comparison with Similar Compounds

Key Properties:

Hendecenoic acid is structurally similar to medium-chain fatty acids but distinguished by its unsaturation.

Comparison with Structurally Similar Compounds

Chain Length and Unsaturation

Table 1: Structural Comparison of Hendecenoic Acid with Analogues

| Compound Name | CAS Number | Formula | Chain Length | Double Bond Position | Molecular Weight |

|---|---|---|---|---|---|

| Hendecenoic Acid | 112-38-9 | C₁₁H₂₀O₂ | C11 | Δ10 (cis) | 184.28 |

| Decanoic Acid (Capric Acid) | 334-48-5 | C₁₀H₂₀O₂ | C10 | Saturated | 172.26 |

| Undecanoic Acid | 112-37-8 | C₁₁H₂₂O₂ | C11 | Saturated | 186.29 |

| (3E)-3-Hexadecenoic Acid | 2457-70-7 | C₁₆H₃₀O₂ | C16 | Δ3 (trans) | 254.41 |

| 7E-Hexadecenoic Acid | - | C₁₆H₃₀O₂ | C16 | Δ7 (trans) | 254.41 |

| 2-Hexadecenoic Acid | 629-56-1 | C₁₆H₃₀O₂ | C16 | Δ2 (unspecified) | 254.41 |

Key Observations :

- Decanoic Acid (C10:0): A saturated analogue with a shorter chain. Used in esters like nandrolone decanoate, which has a shorter release duration (~3 weeks) compared to hendecenoic acid esters .

- Undecanoic Acid (C11:0): Saturated counterpart of hendecenoic acid. Its esters (e.g., testosterone undecanoate) exhibit similar pharmacokinetics but lower solubility due to the absence of unsaturation .

- C16 Analogues: Longer-chain acids (e.g., 3E-hexadecenoic acid) exhibit higher hydrophobicity and melting points, making them less suitable for pharmaceutical formulations requiring rapid release .

Functional Analogues: Esters

Hendecenoic acid is commonly esterified to produce undecylenate (C₁₁H₂₀O₂), used in veterinary and human pharmaceuticals (e.g., boldenone undecylenate).

Table 2: Pharmacokinetic Comparison of Esters

| Ester Name | Parent Acid | Release Duration | Key Applications |

|---|---|---|---|

| Decanoate | Decanoic Acid | 2–3 weeks | Nandrolone decanoate, antipsychotics |

| Undecylenate | Hendecenoic Acid | 2–3 weeks | Boldenone undecylenate (Equipoise) |

| Undecanoate | Undecanoic Acid | 2–3 weeks | Testosterone undecanoate (Andriol) |

Key Findings :

- Despite having one additional carbon, undecylenate exhibits nearly identical release kinetics to decanoate, likely due to its unsaturation enhancing solubility .

- Undecanoate (saturated C11) shows reduced oral bioavailability compared to undecylenate, underscoring the role of unsaturation in drug delivery .

Comparison with Functional Analogues

Antifungal Activity

Hendecenoic acid is a precursor to zinc undecylenate, a topical antifungal agent. Comparatively:

- Caprylic Acid (C8:0) : Broad-spectrum antifungal but less effective against dermatophytes.

- Oleic Acid (C18:1n-9) : Used in lipid-based formulations but lacks direct antifungal potency .

Biological Activity

Hendecenoic acid, also known as undecenoic acid, is a fatty acid with notable biological activities. This article explores its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various studies and data tables.

Hendecenoic acid is an unsaturated fatty acid characterized by the presence of an eleven-carbon chain with a double bond. Its chemical structure can be represented as follows:

Antimicrobial Activity

Case Study: Antibacterial Effects

A study investigated the antibacterial activity of hendecenoic acid against several bacterial strains. The results indicated that hendecenoic acid exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria. The following table summarizes the average diameters of inhibition zones observed at varying concentrations:

| Concentration (µg/ml) | Inhibition Zone Diameter (mm) |

|---|---|

| 50 | 12.5 |

| 100 | 18.3 |

| 150 | 25.0 |

| Control (Ciprofloxacin) | 30.0 |

The results demonstrate that higher concentrations of hendecenoic acid correspond to larger inhibition zones, indicating its potential as a natural antibacterial agent .

Anti-inflammatory Properties

Mechanism of Action

Research has shown that hendecenoic acid can inhibit phospholipase A2, an enzyme involved in the inflammatory response. The competitive inhibition mechanism was confirmed through enzyme kinetics studies, revealing that hendecenoic acid binds effectively to the active site of phospholipase A2, thereby reducing inflammation .

Antioxidant Activity

Evaluation of Antioxidant Potential

The antioxidant activity of hendecenoic acid was assessed using the DPPH radical scavenging method. The following results were obtained:

| Concentration (µg/ml) | Scavenging Activity (%) |

|---|---|

| 100 | 65.52 |

| 200 | 75.40 |

| 300 | 85.10 |

These findings indicate that hendecenoic acid exhibits moderate to strong antioxidant activity, making it a candidate for further research in therapeutic applications .

Summary of Biological Activities

The following table summarizes the biological activities of hendecenoic acid based on various studies:

Q & A

Q. What are the established synthesis routes for Hendecenoic acid (C11:1), and how can purity be validated?

Hendecenoic acid is typically synthesized via hydrolysis of its methyl or ethyl esters (e.g., methyl cis-10-undecenoate) under alkaline conditions, followed by acidification and purification using column chromatography . Purity validation requires certified reference standards (e.g., Nu-Chek Prep’s U-31-A) and analytical techniques like GC-MS to confirm structural integrity and absence of isomers .

Q. Which analytical techniques are most reliable for characterizing Hendecenoic acid and its derivatives?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. GC-MS is preferred for volatile derivatives (e.g., methyl esters), while HPLC with UV detection is used for quantifying purity against certified standards (e.g., cis-10-undecenoic acid) . Nuclear magnetic resonance (NMR) spectroscopy further confirms positional isomerism (e.g., cis-10 vs. trans configurations) .

Q. What are the key physicochemical properties of Hendecenoic acid relevant to experimental design?

Critical properties include its melting point (24–26°C), solubility in organic solvents (e.g., ethanol, chloroform), and susceptibility to oxidation. Stability studies under inert atmospheres (N₂/Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Hendecenoic acid?

Discrepancies often arise from differences in isomer purity (e.g., cis-10 vs. other isomers) or solvent systems. Methodological solutions:

- Cross-validate studies using certified standards (e.g., Nu-Chek’s U-31-A) .

- Replicate experiments under controlled conditions (pH, temperature) to isolate variables .

- Perform meta-analyses to identify confounding factors (e.g., microbial strain variability in antifungal assays) .

Q. What experimental design considerations are critical for assessing Hendecenoic acid’s antimicrobial efficacy?

- Variables to control: Concentration gradients (0.1–5.0 mM), solvent compatibility with microbial cultures (avoid cytotoxicity from DMSO) .

- Controls: Include positive (e.g., amphotericin B) and negative (solvent-only) controls.

- Purity checks: Pre-experiment GC-MS analysis to confirm ≥98% purity .

- Delivery methods: Emulsification studies for aqueous solubility enhancement .

Q. How can researchers differentiate between cis and trans isomers of Hendecenoic acid in complex mixtures?

Advanced methodologies:

- Chiral-phase HPLC: Using columns like Chiralcel OD-H to separate cis-10 and trans isomers .

- FT-IR spectroscopy: Analyze C=C stretching frequencies (cis: ~720 cm⁻¹; trans: ~970 cm⁻¹) .

- X-ray crystallography: Resolve crystal structures for unambiguous isomer identification .

Q. What strategies are effective for studying Hendecenoic acid’s metabolic pathways in eukaryotic cells?

- Isotopic labeling: Use ¹³C-labeled Hendecenoic acid to trace β-oxidation pathways via LC-MS metabolomics .

- Gene knockout models: Employ CRISPR/Cas9 to silence fatty acid transport proteins (FATPs) and assess uptake mechanisms .

- Enzyme kinetics: Measure Vmax and Km for acyl-CoA synthetases using spectrophotometric assays .

Methodological Best Practices

- Data validation: Always cross-reference findings with certified standards (e.g., Nu-Chek’s U-31-A) to ensure reproducibility .

- Error mitigation: Conduct pilot studies to optimize solvent systems and concentration ranges, reducing batch-to-batch variability .

- Ethical compliance: For biological studies, adhere to institutional guidelines for human/animal subject research, including IRB approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.